2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione
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Overview
Description
2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H13ClO3 It is a derivative of cyclohexane-1,3-dione, featuring a chlorinated methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2-chloro-5-methylbenzoyl chloride with cyclohexane-1,3-dione under basic conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorinated benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated benzoyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-nitrobenzoyl)cyclohexane-1,3-dione
- 2-(2-Chloro-5-methoxybenzoyl)cyclohexane-1,3-dione
- 2-(2-Chloro-4-methylbenzoyl)cyclohexane-1,3-dione
Uniqueness
2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its chlorinated and methylated benzoyl group makes it particularly effective in certain applications, such as herbicidal activity .
Properties
CAS No. |
88562-15-6 |
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Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2-(2-chloro-5-methylbenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13ClO3/c1-8-5-6-10(15)9(7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChI Key |
DSDOTEGZLUXIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2C(=O)CCCC2=O |
Origin of Product |
United States |
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